2-methyl-D-norleucine

Description

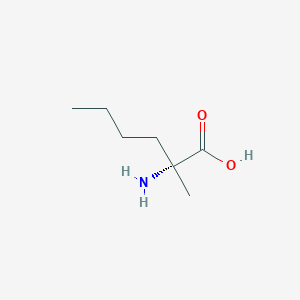

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-2-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-3-4-5-7(2,8)6(9)10/h3-5,8H2,1-2H3,(H,9,10)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZQHZQXROBVOO-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@](C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347036 | |

| Record name | 2-Methyl-D-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105815-95-0 | |

| Record name | 2-Methyl-D-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl D Norleucine and Its Functionalized Derivatives

Stereoselective Chemical Synthesis of 2-Methyl-D-norleucine Analogs

The creation of enantiomerically pure α-methyl amino acids like this compound presents a significant synthetic challenge. Several strategies have been devised to control the stereochemistry at the α-carbon, ensuring the desired D-configuration.

Asymmetric Alkylation and Strecker Reaction Modifications

Asymmetric alkylation is a prominent method for synthesizing α-alkylated amino acids. harvard.edu This approach often involves the use of a chiral auxiliary to direct the stereoselective alkylation of a glycine (B1666218) enolate equivalent. For instance, pseudoephenamine has been successfully employed as a chiral auxiliary for the synthesis of quaternary α-methyl α-amino acids with high diastereoselectivity. harvard.edu The process typically involves deprotonation with a strong base like lithium diisopropylamide (LDA) followed by the introduction of an electrophile. harvard.edu Another approach utilizes chiral Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand. mdpi.com These complexes can undergo highly diastereoselective alkylation reactions. mdpi.com

Modifications of the Strecker reaction, a classic method for amino acid synthesis, have also been adapted for the asymmetric synthesis of α-methylated amino acids. However, traditional Strecker reactions often involve harsh conditions and the use of highly toxic cyanide, making them less suitable for large-scale industrial production. google.com

Enzymatic Resolution for Enantiomeric Enrichment

Enzymatic resolution offers a powerful and environmentally benign method for obtaining enantiomerically pure amino acids. This technique relies on the stereospecificity of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. researchgate.net For example, a method for synthesizing L-2-methyl norleucine with high optical purity involves the enzymatic resolution of DL-phenylacetyl-2-methyl norleucine. google.com This process has been shown to yield the target product with an optical purity of over 99%. google.com

Another enzymatic approach involves the use of D-amino acid oxidase to treat a racemic mixture of a hydroxy-amino acid precursor. The resulting ketoacid can then be converted to the desired L-amino acid via reductive amination. nih.gov This strategy has been successfully applied to the synthesis of L-6-hydroxynorleucine. nih.gov Lipases are another class of enzymes used for the resolution of amino acid derivatives through stereoselective acetylation. nih.gov

Multi-Step Synthesis from Precursor Molecules

The synthesis of this compound can also be achieved through multi-step reaction sequences starting from readily available precursor molecules. A common strategy involves the bromination of a suitable carboxylic acid, followed by ammonolysis to introduce the amino group. google.com For example, 2-methylhexanoic acid can be used as a starting material. google.com The resulting racemic amino acid is then typically resolved to obtain the desired D-enantiomer.

Incorporation Strategies in Peptide Synthesis

The inclusion of this compound into peptide chains requires specific strategies to ensure efficient coupling and to prevent unwanted side reactions.

Application of Orthogonal Protecting Group Chemistry (e.g., Fmoc, Boc)

The synthesis of peptides containing this compound relies heavily on the use of orthogonal protecting groups to temporarily block reactive functional groups. peptide.com The two most common protecting groups for the α-amino group are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group. google.comiris-biotech.de

The side chain of this compound, being a simple alkyl group, does not require a protecting group. However, other amino acids within the peptide sequence will have their reactive side chains protected with groups that are orthogonal to the chosen α-amino protecting group. peptide.com

Solid-Phase Peptide Synthesis (SPPS) Methodologies for Methylated D-Norleucine Peptides

Solid-Phase Peptide Synthesis (SPPS) is the most widely used method for the chemical synthesis of peptides. bachem.com In SPPS, the C-terminal amino acid is attached to an insoluble polymer support (resin), and the peptide chain is elongated by the sequential addition of protected amino acids. bachem.compeptide.com The use of a solid support simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing. bachem.com

The incorporation of this compound into a peptide sequence via SPPS follows the standard cycle of deprotection, washing, coupling, and washing. bachem.com The sterically hindered nature of the α-methyl group in this compound can sometimes lead to slower coupling reactions. Therefore, the choice of coupling reagents and reaction conditions may need to be optimized to ensure complete and efficient peptide bond formation.

Solution-Phase Coupling Techniques for Hybrid Peptide Constructs

The incorporation of sterically hindered amino acids like this compound into peptide chains presents a significant challenge, particularly in solution-phase peptide synthesis (LPPS). The presence of the α-methyl group impedes the approach of the activated carboxyl group to the amino group of the growing peptide chain, often leading to slow reaction rates and low yields.

To overcome this steric hindrance, highly efficient coupling reagents are required. These reagents activate the carboxylic acid, rendering it more susceptible to nucleophilic attack by the amine. The choice of reagent is critical for achieving successful peptide bond formation with minimal side reactions, such as racemization.

Common strategies for coupling sterically hindered amino acids in solution-phase synthesis include the use of:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are foundational for peptide coupling. However, for hindered couplings, they are almost always used with additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to form highly reactive activated esters and suppress racemization.

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) are known for their high reactivity and are particularly effective for difficult couplings involving hindered amino acids.

Uronium/Aminium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling agents available, demonstrating high efficacy in forming peptide bonds between sterically demanding residues.

The following table summarizes common coupling reagents used for challenging peptide bond formations that would be applicable to this compound.

| Reagent Class | Examples | General Application Notes |

| Carbodiimides | DCC, DIC | Often used with additives (e.g., HOBt, HOAt) to increase efficiency and reduce racemization. |

| Phosphonium Salts | BOP, PyBOP | Highly efficient for sterically hindered couplings but generate carcinogenic byproducts (HMPA from BOP). |

| Uronium/Aminium Salts | HBTU, HATU | Very rapid and efficient; HATU is particularly effective for hindered systems. |

Preparation of Functionalized Intermediates for Bio-Conjugation and Derivatization

To utilize this compound in applications such as bioconjugation or for the development of peptide-based therapeutics, it is often necessary to prepare functionalized intermediates. These modifications typically involve the carboxyl or amino groups to introduce linkers, labels, or other moieties.

Esterification and Amide Bond Formation Pathways

Esterification: The carboxyl group of this compound can be converted to an ester to serve as a protecting group during subsequent reactions or as a reactive handle itself. Standard methods for esterification of amino acids include:

Fischer-Speier Esterification: This classic method involves reacting the amino acid with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst like sulfuric acid or hydrogen chloride. This process is typically performed under reflux.

Alkyl Halide Reaction: The carboxylate salt of the amino acid can be reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form the corresponding ester.

DCC/DMAP Catalysis: For more sensitive substrates or milder conditions, the amino acid can be reacted with an alcohol in the presence of Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

Amide Bond Formation: Forming an amide bond at the carboxyl group is a key step for creating peptide mimetics or conjugating other molecules. This follows the same principles as peptide coupling. A relevant synthetic pathway has been reported for the preparation of DL-phenylacetyl-2-methyl norleucine, an intermediate used in the enzymatic resolution to obtain the pure L-isomer. google.com This process involves the reaction of DL-2-methyl norleucine with phenylacetyl chloride, demonstrating a direct acylation of the amino group to form an amide. google.com

A general synthesis for L-2-methyl norleucine has been patented, which proceeds through a racemic intermediate. google.com The key steps applicable to amide bond formation are outlined below.

| Step | Reaction | Reagents | Product | Reference |

| 1 | Bromination | 2-methylhexanoic acid, N-Bromosuccinimide (NBS), AIBN | 2-bromo-2-methylhexanoic acid | google.com |

| 2 | Ammonolysis | 2-bromo-2-methylhexanoic acid, Ammonia in Methanol | DL-2-methyl norleucine | google.com |

| 3 | Phenylacetylation | DL-2-methyl norleucine, Phenylacetyl chloride | DL-phenylacetyl-2-methyl norleucine | google.com |

Synthesis of N-Methylated and Other Substituted Norleucine Derivatives

N-methylation of amino acids is a common strategy to enhance the pharmacokinetic properties of peptides, such as increasing metabolic stability and cell permeability. The synthesis of N-methylated this compound would be challenging due to the steric crowding around the α-carbon.

General methods for the N-methylation of amino acids that could be adapted include:

Reductive Amination: A common method involves the reaction of the amino acid with formaldehyde (B43269) to form a Schiff base (or oxazolidinone intermediate), which is then reduced in situ using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). google.com

Fukuyama-Mitsunobu Reaction: This procedure involves reacting a primary amine with an alcohol under Mitsunobu conditions, often using a sulfonamide protecting group on the amine which is later removed.

Direct Alkylation: Direct methylation of the N-terminus using a methylating agent like methyl iodide can be performed, but often requires prior protection of the carboxyl group and can lead to over-methylation (quaternary ammonium (B1175870) salt formation) if not carefully controlled.

The synthesis of N-methylated derivatives of hindered amino acids often requires optimization of reaction conditions to achieve good yields.

Advanced Analytical and Spectroscopic Characterization of 2 Methyl D Norleucine and Its Conjugates

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental in the analysis of amino acids, offering high-resolution separation and quantification. creative-proteomics.com The choice of technique often depends on the specific analytical challenge, such as isomer resolution or the analysis of volatile derivatives.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Isomer Resolution

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are powerful techniques for the separation and isolation of enantiomers. chiraltech.com These methods are particularly valuable for resolving the isomers of 2-methyl-D-norleucine from its L-enantiomer and other related isomers. The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with the various stereoisomers. researchgate.net

UHPLC, which utilizes columns packed with sub-2-µm particles, offers significant advantages in terms of speed and efficiency over traditional HPLC. chiraltech.comchromatographyonline.com This allows for rapid and high-resolution separations, which is critical when analyzing complex mixtures or when high throughput is required. chromatographyonline.com For the enantioselective analysis of amino acids, derivatization with a reagent such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can be employed to enhance detection and separation. acs.org The combination of chiral columns with UHPLC systems enables the fast and efficient separation of amino acid isomers. acs.org

Table 1: HPLC/UHPLC Parameters for Chiral Separation

| Parameter | Typical Conditions |

|---|---|

| Column | Chiral Stationary Phase (e.g., polysaccharide-based, cyclodextrin-based) chiraltech.comchromatographyonline.com |

| Mobile Phase | Acetonitrile/water gradient with additives like formic acid creative-proteomics.com |

| Flow Rate | 0.2 - 1.0 mL/min (UHPLC); 0.5 - 2.0 mL/min (HPLC) |

| Detector | UV, Mass Spectrometer (MS) researchgate.netaimspress.com |

| Derivatization | Pre-column derivatization with reagents like AQC for improved sensitivity acs.org |

Gas Chromatography (GC) for Volatile Derivatives Analysis

Gas Chromatography (GC) is a highly effective technique for the analysis of volatile compounds. culturalheritage.org Since amino acids themselves are not volatile, they must first be converted into volatile derivatives through a process called derivatization. culturalheritage.orgalexandraatleephillips.com This typically involves esterification of the carboxyl group and acylation of the amino group. nih.govresearchgate.net For instance, amino acids can be converted to their N(O,S)-ethoxycarbonyl heptafluorobutyl ester derivatives for GC analysis. researchgate.net

The derivatized this compound can then be separated on a GC column, often a chiral one, to resolve its enantiomers. researchgate.net GC offers high sensitivity, but the derivatization step can be time-consuming and must be carefully controlled to prevent racemization. alexandraatleephillips.comnih.gov

Table 2: GC Derivatization and Analysis Parameters

| Parameter | Typical Conditions |

|---|---|

| Derivatization Reagents | Ethyl chloroformate (ECF), trifluoroacetic anhydride (B1165640) (TFAA), isopropanol (B130326) creative-proteomics.comculturalheritage.orgnih.gov |

| Column | Chiral capillary column (e.g., Chirasil-L-Val) researchgate.net |

| Injector Temperature | 230°C nih.gov |

| Oven Temperature Program | Gradient from 40°C to 190°C nih.gov |

| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) culturalheritage.orgresearchgate.net |

Ion Exchange Chromatography (IEC) for Amino Acid Profiling

Ion Exchange Chromatography (IEC) is a classic and robust method for the separation and quantification of amino acids. aimspress.comresearchgate.net This technique separates molecules based on their net charge, which is influenced by the pH of the mobile phase. researchgate.net For amino acid analysis, a cation-exchange column is typically used, where amino acids are bound to the column at a low pH and then eluted by increasing the pH or ionic strength of the mobile phase. researchgate.net

While IEC is a well-established method, it can be less specific than LC-MS/MS and has a significantly longer analysis time. nih.gov Post-column derivatization with reagents like ninhydrin (B49086) or o-phthaldialdehyde (OPA) is usually required for detection. aimspress.comresearchgate.net IEC is particularly useful for obtaining a comprehensive profile of all amino acids in a sample, including non-proteinogenic ones like this compound. creative-proteomics.com

Capillary Electrophoresis (CE) in Chiral Separations

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. researchgate.netbio-rad.com For the chiral separation of amino acids, a chiral selector is added to the background electrolyte. mdpi.comoup.com Cyclodextrins and their derivatives are commonly used chiral selectors in CE. mdpi.comoup.com

The main advantages of CE include high separation efficiency, short analysis times, and low consumption of reagents and samples. researchgate.net CE is a powerful tool for the enantiomeric separation of a wide range of compounds, including non-proteinogenic amino acids like this compound. researchgate.netresearchgate.net

Mass Spectrometry for Structural Elucidation and Purity Assessment

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and purity assessment of compounds. When coupled with chromatographic techniques, it provides a powerful platform for analyzing complex mixtures.

LC-MS and GC-MS Coupling for Complex Mixture Analysis

The coupling of liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry (MS) combines the high separation power of chromatography with the sensitive and selective detection capabilities of mass spectrometry. creative-proteomics.comnih.gov

LC-MS is widely used for the analysis of amino acids in complex biological matrices. nih.gov The sample is first separated by LC, and the eluent is then introduced into the mass spectrometer for detection and identification. creative-proteomics.com Electrospray ionization (ESI) is a common ionization technique used in LC-MS for amino acid analysis. creative-proteomics.com LC-MS/MS, which involves tandem mass spectrometry, provides even greater specificity and allows for the quantification of low-level analytes in complex samples. nih.govnih.gov This technique is crucial for identifying and characterizing conjugates of this compound. google.com

GC-MS is used for the analysis of volatile derivatives of amino acids. nih.govnih.gov After separation on the GC column, the compounds are ionized and detected by the mass spectrometer. nih.gov GC-MS provides detailed structural information and is highly sensitive, capable of detecting minute quantities of analytes. sci-hub.seresearch-solution.com The fragmentation patterns obtained from GC-MS analysis are valuable for confirming the identity of this compound and its derivatives. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) |

| Acetonitrile |

| Ethyl chloroformate (ECF) |

| Formic acid |

| Isopropanol |

| Ninhydrin |

| o-phthaldialdehyde (OPA) |

High-Resolution Accurate Mass Spectrometry (HRAM-MS) for Precise Molecular Characterization

High-Resolution Accurate Mass Spectrometry (HRAM-MS) is an indispensable tool for the unambiguous identification of compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). wikipedia.organton-paar.com This precision allows for the determination of the elemental composition of a molecule, a critical step in distinguishing it from other isobaric compounds. wikipedia.org For this compound, HRAM-MS is crucial for confirming its molecular formula, C7H15NO2.

The theoretical monoisotopic mass of neutral this compound is 145.11028 u. In a typical HRAM-MS experiment using electrospray ionization (ESI) in positive ion mode, the compound would be observed as the protonated molecule, [M+H]+, with a theoretical m/z of 146.11756. The high resolving power of instruments like the Orbitrap or FT-ICR MS can easily distinguish this ion from other potential elemental compositions within a narrow mass window (typically < 5 ppm). rsc.orgfrontiersin.org This capability is essential when analyzing complex mixtures, such as in metabolomics studies or in the analysis of synthetic peptide libraries where isomers are common. frontiersin.orgfishersci.ca

The table below summarizes the key HRAM-MS data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C7H15NO2 | ebi.ac.uk |

| Theoretical Monoisotopic Mass | 145.11028 u | ebi.ac.uk |

| Theoretical m/z of [M+H]+ | 146.11756 u | Calculated |

| Theoretical m/z of [M+Na]+ | 168.09972 u | Calculated |

This high mass accuracy is vital for differentiating this compound from its structural isomers, such as L-leucine, L-isoleucine, and L-norleucine, which all share the same nominal mass but can be resolved by HRAM-MS when derivatized or in some cases, underivatized. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Upon collision-induced dissociation (CID), the protonated molecule of this compound ([M+H]+, m/z 146.1) is expected to undergo several characteristic fragmentation reactions common to α-amino acids:

Loss of Water ([M+H-H2O]+): A common fragmentation pathway resulting in an ion at m/z 128.1.

Loss of Formic Acid ([M+H-HCOOH]+): This corresponds to the loss of the carboxyl group and results in an immonium ion at m/z 100.1. This is often a dominant fragment.

Sequential Loss of Water and Carbon Monoxide ([M+H-H2O-CO]+): Following the initial water loss, a subsequent loss of carbon monoxide can occur, leading to a fragment ion at m/z 100.1.

Loss of Ammonia ([M+H-NH3]+): This fragmentation is also common and would produce an ion at m/z 129.1.

The presence of the methyl group at the Cα position influences the fragmentation. Furthermore, cleavage of the side chain is expected. For norleucine, fragmentation involves C-C and C-H bond activation of the butyl side chain. acs.org For this compound, characteristic losses from the butyl side chain would also be anticipated, leading to a series of fragment ions.

The predicted fragmentation pattern is summarized in the table below.

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure/Description |

| 146.1 | 128.1 | H2O | Loss of water |

| 146.1 | 100.1 | HCOOH | Formation of the immonium ion |

| 146.1 | 129.1 | NH3 | Loss of ammonia |

| 146.1 | 86.1 | C3H6 + H2O | Side-chain fragmentation with water loss |

| 146.1 | 74.1 | C5H9 | Side-chain cleavage |

The specific ratios and presence of these fragments would allow for the differentiation of this compound from its isomers. For instance, the fragmentation of leucine (B10760876) and isoleucine can be distinguished by the relative abundance of certain side-chain fragments. mdpi.com

Spectroscopic Probing of Molecular Structure and Conformation

Spectroscopic methods are essential for determining the three-dimensional arrangement of atoms in this compound, including its stereochemistry and preferred conformations in different states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. acs.orgnih.gov For this compound, both ¹H and ¹³C NMR would provide a wealth of information. While specific spectra for this compound are not published, the expected chemical shifts can be inferred from its structure and data from analogous compounds like norleucine and other methylated amino acids.

The key features expected in the NMR spectra of this compound are:

¹H NMR: The spectrum would show distinct signals for the protons of the butyl side chain (CH3-CH2-CH2-CH2-), the Cα-methyl group, and the α-proton. The chemical shift of the α-proton would be indicative of the electronic environment and conformation. The coupling constants between adjacent protons would provide information on the dihedral angles and thus the conformation of the side chain.

¹³C NMR: The spectrum would show seven distinct carbon signals. The chemical shift of the Cα carbon would be particularly sensitive to the stereochemistry and the presence of the methyl group.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish the connectivity of the protons, while HSQC (Heteronuclear Single Quantum Coherence) would correlate the protons to their attached carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) could be used to determine through-space proximities between protons, providing crucial constraints for conformational analysis, especially when incorporated into a peptide. acs.org

The D-configuration of the amino acid significantly influences the conformation of peptides into which it is incorporated, often inducing specific turns or disrupting helical structures. bmrb.ionih.gov NMR is a primary tool for studying these conformational changes. nih.gov

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound based on its structure and data from similar compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cα | ~3.5 | ~60 |

| Cα-CH3 | ~1.3 | ~20 |

| Cβ (CH2) | ~1.6 | ~35 |

| Cγ (CH2) | ~1.3 | ~28 |

| Cδ (CH2) | ~1.3 | ~22 |

| Cε (CH3) | ~0.9 | ~14 |

| COOH | - | ~175 |

These values are estimates and would be confirmed by experimental data.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" for identification and information about functional groups and molecular structure. nih.gov The spectra of this compound would be dominated by vibrations of the amino acid backbone (NH3+, COO-) and the hydrocarbon side chain.

Based on studies of similar amino acids like L-valine and L-leucine, the following vibrational bands are expected: nih.govtandfonline.comresearchgate.net

N-H stretching: Broad bands in the IR spectrum around 3000-3200 cm⁻¹ due to the stretching of the ammonium (B1175870) group.

C-H stretching: Sharp bands in the 2800-3000 cm⁻¹ region from the methyl and methylene (B1212753) groups of the side chain.

C=O stretching: A strong absorption around 1700-1750 cm⁻¹ in the IR spectrum if the carboxylic acid is protonated, or around 1580-1650 cm⁻¹ (asymmetric stretch) and 1400-1450 cm⁻¹ (symmetric stretch) for the carboxylate anion.

N-H bending: Bands around 1500-1600 cm⁻¹.

C-H bending: Vibrations for the methyl and methylene groups in the 1350-1470 cm⁻¹ region.

C-N stretching: Typically observed in the 1000-1200 cm⁻¹ range.

Skeletal vibrations: C-C stretching and bending modes at lower wavenumbers.

Raman spectroscopy is particularly sensitive to the non-polar C-C and C-H bonds of the side chain and can provide detailed information about its conformation. libretexts.orgnih.gov Differences in the vibrational spectra can also be used to study polymorphism. libretexts.org

The table below summarizes the expected key vibrational bands for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

| N-H Stretch | 3000-3200 | IR |

| C-H Stretch | 2800-3000 | IR, Raman |

| C=O Stretch (asymmetric) | 1580-1650 | IR |

| N-H Bend | 1500-1600 | IR |

| C-H Bend | 1350-1470 | IR, Raman |

| C-N Stretch | 1000-1200 | IR |

X-ray Diffraction Analysis of Crystalline Forms and Polymorphism

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute stereochemistry. wikipedia.organton-paar.com While no crystal structure for this compound is currently available in public databases, this technique would provide invaluable information if suitable crystals could be grown.

An XRD analysis would confirm the D-configuration at the α-carbon and reveal the precise conformation of the butyl side chain in the crystal lattice. It would also detail the intermolecular interactions, such as hydrogen bonding between the amino and carboxylate groups, that stabilize the crystal packing.

Furthermore, many organic molecules, including amino acids, can exist in different crystalline forms, a phenomenon known as polymorphism. Each polymorph has a unique crystal lattice and, consequently, different physical properties. XRD is the primary technique for identifying and characterizing these different polymorphic forms. Powder X-ray diffraction (PXRD) is typically used to analyze bulk crystalline material and can distinguish between different polymorphs based on their unique diffraction patterns.

Should a crystal structure be determined, the data would be deposited in a crystallographic database and would include the following parameters:

| Crystallographic Parameter | Description |

| Space Group | Describes the symmetry of the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit of the crystal. |

| Atomic Coordinates (x, y, z) | Provides the position of each atom within the unit cell. |

| Bond Lengths and Angles | Precise measurements of the molecular geometry. |

This information is crucial for understanding the solid-state properties of this compound and for computational modeling studies.

Biological Activities and Pharmacological Applications of 2 Methyl D Norleucine Analogs

Impact on Peptide and Protein Structure-Function Relationships

The substitution of proteinogenic amino acids with analogs of 2-methyl-D-norleucine, such as norleucine itself, can profoundly influence the structure and function of peptides and proteins. These modifications are not merely substitutions but are strategic alterations designed to confer specific, desirable properties.

A primary obstacle in the development of peptide-based drugs is their susceptibility to degradation by proteases, which leads to a short metabolic half-life. The introduction of unnatural amino acids like norleucine or its methylated derivatives is a well-established strategy to combat this issue. nih.govqyaobio.comacs.org Proteases recognize and cleave peptide bonds at specific amino acid residues; by introducing a non-canonical amino acid, the recognition site is altered, thereby obstructing enzymatic hydrolysis. nih.govmdpi.com

For instance, α-methyl amino acids, a class to which this compound belongs, are known to increase the proteolytic stability of peptides. qyaobio.com The methyl group on the α-carbon sterically hinders the approach of proteases and can stabilize specific conformations that are less susceptible to enzymatic cleavage. qyaobio.comiris-biotech.de Similarly, the replacement of oxidation-prone residues like methionine with its non-oxidizable isostere, norleucine, is a common technique to prevent loss of biological activity and enhance stability. rsc.orgbachem.combiosynth.com This was a key modification in the development of early melanocortin agonists. nih.gov Studies on synthetic antimicrobial peptides have also shown that substituting leucine (B10760876) with norleucine can improve activity and that peptides containing these residues can exhibit high resistance to protease degradation. nih.gov

The substitution of natural amino acids with norleucine analogs can significantly impact protein folding pathways and conformational dynamics. These analogs serve as valuable probes for understanding the forces that govern protein structure. lifetein.com A notable example comes from studies on the villin headpiece, an ultrafast-folding protein domain. nih.govlsuhsc.edu Researchers engineered the protein by replacing two buried lysine (B10760008) residues with norleucine. nih.govlsuhsc.edu This substitution removed repulsive electrostatic interactions, stabilizing the protein and increasing its folding rate sixfold, resulting in the first observed sub-microsecond folding protein. nih.govlsuhsc.edu

Altering the amino acid sequence of a peptide, even with a structurally similar analog, can have significant consequences for its interactions with other proteins or receptors. These changes can modulate binding affinity and specificity. For example, replacing methionine with its isostere norleucine in amyloid-β peptides was found to negate the neurotoxic effects associated with Alzheimer's disease, suggesting a critical role for that specific residue in the peptide's aggregation and interaction properties. lifetein.com

In the context of T-cell receptor (TCR) recognition, studies have shown that TCRs can differentiate between peptides containing methionine and its isosteric analog norleucine at an anchor position. nih.gov This demonstrates that even a subtle chemical change from a thioether (methionine) to a methylene (B1212753) group (norleucine) can allosterically modulate protein-protein interactions in a highly sensitive manner. nih.gov The introduction of α-methyl groups can also have profound, sometimes unpredictable, effects on binding. While intended to stabilize a helical conformation, an α-methyl group can also lead to a loss of binding affinity if it creates an unfavorable steric clash with the target protein. rsc.org These findings underscore the complexity of molecular recognition and the power of using non-canonical amino acids to probe and modify these interactions.

Modulation of Protein Folding and Conformational Dynamics

Applications in Medicinal Chemistry and Drug Design

The unique properties conferred by this compound analogs make them highly valuable in medicinal chemistry for the rational design of new therapeutic agents with improved pharmacological profiles.

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved drug-like properties, such as enhanced stability and bioavailability. upc.edu The incorporation of non-canonical amino acids, including D-amino acids and α-methylated or N-methylated residues like norleucine analogs, is a cornerstone of peptidomimetic design. nih.govupc.edu These modifications can lock the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its receptor and thereby increasing potency. uq.edu.au

The development of potent agonists for the melanocortin system provides a classic example. The transition from the natural, unstable α-melanocyte-stimulating hormone (α-MSH) to highly potent and stable analogs like Melanotan I and Melanotan II involved key substitutions with non-canonical amino acids, including norleucine. nih.govupc.edu These changes resulted in peptidomimetics with prolonged biological activity, demonstrating the success of this strategy. nih.govupc.edu

The melanocortin receptor (MCR) family, which includes five G protein-coupled receptors (MC1R-MC5R), is involved in a wide range of physiological processes, from pigmentation and inflammation (MC1R) to energy homeostasis (MC4R). nih.govacs.org As such, they are attractive targets for drug development. However, the endogenous peptide ligands, such as α-MSH, are often non-selective and metabolically unstable. nih.govresearcher.life

The design of synthetic analogs has been crucial for developing more potent and stable MCR agonists. A landmark achievement was the development of [Nle⁴, D-Phe⁷]-α-MSH, also known as Melanotan I. nih.govnih.gov In this analog, the methionine at position 4 of α-MSH was replaced with norleucine (Nle) to prevent oxidation, and the L-phenylalanine at position 7 was replaced with its D-enantiomer to increase stability and promote a bioactive turn conformation. nih.govnih.gov These modifications resulted in a highly potent agonist with a significantly longer duration of action compared to the native peptide. nih.gov

This pioneering work led to the development of further analogs, including the cyclic peptidomimetic Melanotan II (Ac-Nle-c[Asp-His-D-Phe-Arg-Trp-Lys]-NH₂), which also incorporates norleucine and exhibits potent, non-selective agonist activity at several melanocortin receptors. upc.edufrontiersin.orgresearchgate.net These compounds have been invaluable tools for studying the melanocortin system and have served as scaffolds for FDA-approved drugs. researcher.life The structure-activity relationship studies of these analogs have provided deep insights into the molecular requirements for MCR activation. uq.edu.aunih.gov

Table 1: Selected Melanocortin Receptor Agonist Analogs and Their Modifications

| Compound Name | Sequence/Modifications | Key Features | Receptor Target(s) |

|---|---|---|---|

| α-MSH (native) | Ac-Ser-Tyr-Ser-Met -Glu-His-Phe -Arg-Trp-Gly-Lys-Pro-Val-NH₂ | Endogenous ligand, low stability. nih.gov | MC1R, MC3R, MC4R, MC5R |

| Melanotan I (NDP-MSH) | Ac-Ser-Tyr-Ser-Nle -Glu-His-D-Phe -Arg-Trp-Gly-Lys-Pro-Val-NH₂ | Nle⁴ substitution prevents oxidation; D-Phe⁷ substitution increases stability and potency. nih.govnih.gov | MC1, MC3, MC4, MC5R |

| Melanotan II (MT-II) | Ac-Nle -c[Asp-His-D-Phe -Arg-Trp-Lys]-NH₂ | Cyclic, incorporates Nle and D-Phe; potent but non-selective agonist. upc.edufrontiersin.orgresearchgate.net | MC1, MC3, MC4, MC5R |

Exploration of Antimicrobial, Antitumor, and Neuroprotective Effects

The incorporation of non-canonical amino acids, including analogs of this compound, into peptides is a strategy employed to develop novel therapeutic agents with enhanced properties. Research into this area has explored their potential as antimicrobial, antitumor, and neuroprotective compounds.

Peptidomimetics, which are peptide-like molecules designed to mimic natural peptides, are often created by modifying native amino acids to improve enzymatic stability and biological function. nih.gov The inclusion of unnatural amino acids can confer resistance to proteolytic degradation, making them valuable candidates for protease inhibitors and other therapeutic applications. mdpi.com

In the realm of antimicrobial agents, derivatives of the antibiotic polymyxin (B74138) have been synthesized incorporating D-norleucine. For instance, an analog of Polymyxin S2 was created with D-norleucine at position P6, which exhibited potent antibacterial activity. acs.org Peptides containing non-canonical amino acids, such as α,α-dialkyl glycines, are found in many naturally occurring antimicrobial peptides. nih.gov Furthermore, synthetic peptide derivatives containing various amino acid esters have demonstrated good antimicrobial activity against C. albicans and Gram-negative bacteria. nih.gov

Regarding antitumor applications, a recombinant hirudin analog, CX-397, which acts as a potent thrombin inhibitor, was found to contain methylated isoleucine residues, specifically beta-methylnorleucine, when overproduced in Escherichia coli. nih.gov This suggests the potential for methylated norleucine structures in the development of therapeutic proteins. N-alkyated-α-amino acids are considered valuable building blocks for the pharmaceutical industry, and N-methylation can produce analogues with specific biological activities, including use as enzyme inhibitors. rsc.orgresearchgate.net A lead peptide candidate for an anticancer agent, intended for intratumoral administration, demonstrated a high plasma half-life and formed nontoxic metabolites, and is currently being evaluated in a phase I/IIa study. acs.org

In the context of neuroprotective effects, research has focused on arginine-rich peptides. Isolated peptides between 8 and 100 amino acid residues in length with a high content of basic or cationic amino acids have been investigated for their neuroprotective properties in treating or preventing neural injury. google.com While not directly involving this compound, this highlights a broader strategy of using modified peptides for neurological applications.

Table 1: Examples of Norleucine Analogs and Their Investigated Biological Activities

| Analog/Derivative Class | Investigated Activity | Finding | Reference(s) |

|---|---|---|---|

| D-Norleucine | Antimicrobial | Incorporated into a Polymyxin S2 analog, resulting in potent antibacterial activity. | acs.org |

| Beta-methylnorleucine | Anticoagulant | Found in a recombinant thrombin inhibitor, CX-397. | nih.gov |

| α,α-Dialkyl Glycines | Antimicrobial | A class of non-canonical amino acids found in many natural antimicrobial peptides. | nih.gov |

| Arginine-Rich Peptides | Neuroprotective | Peptides with high cationic amino acid content show potential for treating neural injury. | google.com |

| Peptide Derivatives | Anticancer | A lead peptide candidate is in clinical evaluation for intratumoral administration. | acs.org |

Mimicry of Canonical Amino Acids in Biological Systems

This compound as a Methionine Mimetic in Protein Translation Studies

Norleucine, an isomer of leucine, is structurally similar to methionine, differing primarily in the substitution of the sulfur atom of methionine’s thioether side chain with a methylene group. This structural similarity allows norleucine and its derivatives to act as mimics of methionine in biological systems. It has been proposed that norleucine may have been present in early versions of the genetic code, with methionine later being incorporated due to its role in the cofactor S-adenosylmethionine (SAM). wikipedia.org

The replacement of methionine with norleucine has been shown to have little effect on the structure and function of some proteins. wikipedia.org This interchangeability has been exploited in protein engineering. For example, high-level biosynthetic substitution of methionine with 2-aminohexanoic acid (norleucine) has been achieved in recombinant annexin (B1180172) V produced in E. coli. nih.gov This substitution can be confirmed by methods such as electrospray mass spectroscopy and amino acid analysis. nih.gov The incorporation is often achieved by growing a methionine-auxotrophic bacterial strain under methionine-limited conditions with an excess of the analog in the culture medium. nih.gov

One significant advantage of this mimicry is the potential to create proteins with enhanced stability. Methionine residues are susceptible to oxidation to methionine sulfoxide, which can lead to a loss of biological activity. lookchem.com Replacing methionine with an oxidation-resistant mimic like norleucine or its fluorinated derivatives can protect proteins from oxidative damage. rsc.orglookchem.com This strategy is particularly useful for biocatalysts that become inactive under oxidative conditions. rsc.org The successful incorporation of such analogs can provide single-atom mutations for detailed studies of protein structure and function. nih.gov The unusual replacement of methionine by norleucine has also been identified in recombinant interleukin-2 (B1167480) produced by E. coli, where incorporation occurred at both N-terminal and internal methionine positions. nih.gov

Investigating Substrate Specificity of Aminoacyl-tRNA Synthetases

The fidelity of protein synthesis is critically dependent on the accuracy of aminoacyl-tRNA synthetases (aaRS), the enzymes responsible for attaching the correct amino acid to its corresponding tRNA molecule. nih.govcaltech.edu These enzymes must recognize their cognate amino acid with high specificity from a pool of structurally similar molecules. caltech.edu Non-canonical amino acids like this compound are valuable tools for probing the mechanisms that ensure this fidelity.

The process involves multiple steps, including the initial binding of the amino acid, its activation to an enzyme-bound aminoacyl-adenylate complex, and subsequent proofreading or editing steps that eliminate misactivated or mischarged non-cognate amino acids. nih.govcaltech.edu

Methionyl-tRNA synthetase (MetRS) is known to be one of the more permissive aaRSs, capable of incorporating a number of methionine analogs. nih.gov Studies have verified that MetRS can activate norleucine. pnas.org Computational methods can be used to analyze the binding site of MetRS and determine its specificity for both natural non-cognate amino acids and various analogs. nih.gov

Other synthetases, such as leucyl-tRNA synthetase (LeuRS), also have sophisticated editing mechanisms to prevent the incorporation of incorrect amino acids. LeuRS can mistakenly link nearly cognate residues like isoleucine and methionine to its tRNA, but its editing domain typically deacylates the mischarged product. researchgate.net A highly conserved threonine residue in the editing active site of E. coli LeuRS is crucial for specificity, as it sterically blocks the cognate leucine from binding while allowing smaller, non-cognate amino acids to be hydrolyzed. researchgate.net The use of analogs allows researchers to probe the geometry and steric constraints of these active sites.

Enzymatic Mechanism Elucidation and Active Site Probing

Use of Methylated Norleucine Derivatives as Enzyme Inhibitors or Substrates

Methylated norleucine derivatives serve as effective tools for studying enzyme mechanisms, often acting as inhibitors or alternative substrates. Their modified structures can probe the binding pockets of enzymes and reveal insights into catalytic processes.

A notable example is the use of phosphorus-containing derivatives of norleucine as inhibitors of leucine aminopeptidase (B13392206) (LAP), a metalloprotease. tandfonline.com A series of phosphonic and phosphinic acid derivatives of norleucine have been synthesized and tested for their inhibitory activity. tandfonline.com For instance, α-aminophosphinic acids of norleucine were found to be potent inhibitors of LAP. tandfonline.com The inhibitory activity of these compounds depends on the structure of their side chains, with bulkier residues sometimes causing distortion in optimal binding. tandfonline.com

N-methylation is another modification strategy that can convert biologically active peptides into specific enzyme inhibitors or receptor antagonists. researchgate.net The incorporation of an azido-norleucine derivative has been used to prepare semi-synthetic ubiquitinated histone H2A (ubH2A). nih.gov This synthetic ubH2A, featuring a native isopeptide linkage, was then used as a substrate to study the activity of deubiquitinases and to investigate the crosstalk between histone modifications. nih.gov

Table 2: Inhibitory Activity of Norleucine Derivatives Against Porcine Kidney Leucine Aminopeptidase (LAP)

| Compound | Type | Ki (µM) |

|---|---|---|

| Nle-PO3H2 | α-Aminophosphonic acid | 0.057 ± 0.003 |

| Nle-PH | α-Aminophosphinic acid | 0.050 ± 0.003 |

| Nle-ψ[P(O)(OH)O]-Ala (free acid) | Phosphonate dipeptide derivative | 0.40 ± 0.02 |

| Nle-ψ[P(O)(OH)O]-Ala (methyl ester) | Phosphonate dipeptide derivative | 0.28 ± 0.02 |

Data sourced from tandfonline.com. Ki represents the inhibition constant, with lower values indicating stronger inhibition.

Characterization of Active Site Residues and Binding Mechanisms (e.g., Acid Proteases)

Norleucine derivatives have been instrumental in the characterization of the active sites of various enzymes, particularly proteases. By using derivatives that can covalently modify active site residues, researchers can identify catalytically essential amino acids.

Acid proteases, a class of enzymes that includes pepsin and renin, have been a key target for such studies. Many acid proteases are inactivated by diazoacetyl-DL-norleucine methyl ester (DAN) in the presence of cupric ions. acs.orgtandfonline.com This reagent specifically targets and modifies catalytically essential carboxyl residues within the enzyme's active site. acs.org For example, mouse submaxillary gland renin is completely inactivated by DAN, which provided evidence that renin, like other acid proteases, possesses two essential carboxyl groups for catalysis. acs.org

Similarly, acid proteases A-1 and A-2 from Scytalidium lignicolumn were studied, although they were found to be resistant to inactivation by DAN, suggesting their active sites are considerably different from those of typical acid proteases like pepsin. tandfonline.com In contrast, the acid protease from Rhodotorula glutinis was inactivated by diazoacetyl glycine (B1666218) ethylester, a compound that also targets the active center of pepsin. tandfonline.com

These chemical modification studies, using norleucine derivatives and other related reagents, are crucial for comparing the active site structures of different enzymes, determining their catalytic mechanisms, and establishing evolutionary relationships based on conserved functional residues. acs.orgcdnsciencepub.com

Computational and Theoretical Investigations of 2 Methyl D Norleucine

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools for exploring the structural and dynamic properties of molecules like 2-methyl-D-norleucine. These methods allow for the examination of molecular conformations, interactions, and behavior over time, providing a window into the molecular world that can be difficult to access experimentally.

Conformational Analysis and Potential Energy Surface Mapping

The presence of a methyl group on the α-carbon of this compound significantly restricts its conformational freedom compared to its proteinogenic counterpart, norleucine. This steric hindrance is expected to lead to a more defined set of allowed backbone dihedral angles (phi, ψ), a phenomenon well-documented for other α-methylated amino acids. ebi.ac.uk Conformational analysis aims to identify the stable, low-energy conformations of the molecule.

This is typically achieved by systematically rotating the rotatable bonds of the molecule and calculating the potential energy at each step. The resulting data is used to construct a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to the most stable conformations. For a molecule like this compound, the Ramachandran plot, which visualizes the allowed combinations of phi and psi angles, is expected to show more restricted regions than for a non-methylated amino acid. ebi.ac.ukwikipedia.org

Below is a hypothetical data table illustrating the kind of results that would be obtained from a conformational analysis of an N-acetyl-N'-methylamide derivative of this compound, a common model for studying amino acid conformations in a peptide-like environment.

| Conformer | Phi (φ) Angle (°) | Psi (ψ) Angle (°) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| 1 | -65.2 | -42.8 | 0.00 | 75.3 |

| 2 | 58.9 | 50.1 | 1.50 | 10.2 |

| 3 | -140.5 | 135.7 | 2.80 | 2.1 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules and their interactions with the environment. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing insights into conformational changes, solvent interactions, and the stability of molecular complexes.

The following table outlines a typical set of parameters for an MD simulation of a peptide containing this compound.

| Parameter | Value/Setting |

|---|---|

| Force Field | AMBER ff15ipq-m |

| Solvent Model | TIP3P |

| System Size | ~50,000 atoms |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 500 ns |

| Integration Timestep | 2 fs |

Force Field Development and Parameterization for Unnatural Amino Acids

Accurate MD simulations are critically dependent on the quality of the force field, which is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. Standard force fields like AMBER and CHARMM are well-parameterized for the 20 proteinogenic amino acids, but require extension for unnatural amino acids like this compound. ambermd.org The AMBER force field, for instance, has been expanded to include parameters for some unnatural amino acids, including D-α- and Cα-methylated residues. aip.org

The development of force field parameters for a new residue typically involves a multi-step process. First, quantum mechanical calculations are performed on a small model of the amino acid to obtain data on its geometry, vibrational frequencies, and charge distribution. These quantum mechanical data are then used to derive the bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) parameters for the new residue. This process often involves fitting the force field parameters to reproduce the quantum mechanical data as accurately as possible.

A simplified example of the kind of parameters that would be developed for this compound is shown in the table below.

| Atom Name | Atom Type | Partial Charge (e) |

|---|---|---|

| N | N | -0.4157 |

| H | H | 0.2719 |

| CA | CT | 0.0350 |

| CMA | C3 | -0.0900 |

| CB | C3 | -0.1800 |

| CG | C3 | -0.1800 |

| CD | C3 | -0.1800 |

| CE | C3 | -0.2700 |

| C | C | 0.5973 |

| O | O | -0.5679 |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure and properties of molecules. These methods are essential for understanding chemical bonding, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) for Optimized Geometries and Energetic Profiles

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. frontiersin.org DFT is particularly well-suited for determining the optimized geometry of molecules, which corresponds to the lowest energy arrangement of its atoms. westmont.edu For this compound, DFT calculations can provide precise information on its bond lengths, bond angles, and dihedral angles. researchgate.net

These calculations are also used to determine the energetic profiles of chemical reactions or conformational changes. By calculating the energy of the molecule at different points along a reaction or conformational pathway, researchers can identify transition states and calculate activation energies, providing insights into the kinetics and thermodynamics of these processes. rsc.org

The following table presents hypothetical optimized geometric parameters for this compound obtained from a DFT calculation at the B3LYP/6-31G(d) level of theory.

| Parameter | Value |

|---|---|

| Bond Length (N-CA) | 1.47 Å |

| Bond Length (CA-C) | 1.54 Å |

| Bond Length (CA-CMA) | 1.55 Å |

| Bond Angle (N-CA-C) | 110.5° |

| Bond Angle (CMA-CA-C) | 112.0° |

| Dihedral Angle (N-CA-CB-CG) | 175.0° |

Ab Initio Calculations for Charge Distributions and Spectroscopic Property Prediction

Ab initio (from first principles) calculations are another class of quantum chemical methods that solve the Schrödinger equation without the use of empirical parameters. While computationally more demanding than DFT, they can provide very high accuracy for certain properties. One of the key applications of ab initio methods is the calculation of electronic properties such as charge distribution. The distribution of electric charge within a molecule is fundamental to its interactions with other molecules and its chemical reactivity. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to assign partial charges to each atom in the molecule.

Ab initio calculations are also used to predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies or the magnetic shielding of the nuclei, these methods can help in the interpretation of experimental spectra and the structural elucidation of new molecules.

The table below shows a hypothetical Mulliken charge distribution for this compound calculated at the MP2/6-31G* level of theory.

| Atom | Mulliken Charge (e) |

|---|---|

| N | -0.85 |

| CA | 0.15 |

| CMA | -0.25 |

| CB | -0.22 |

| CG | -0.21 |

| CD | -0.21 |

| CE | -0.30 |

| C | 0.75 |

| O (carboxyl) | -0.68 |

Structure-Activity Relationship (SAR) Studies and De Novo Design

Computational and theoretical investigations are pivotal in understanding and predicting the behavior of novel chemical entities. For this compound, these methods offer a pathway to explore its potential incorporation into larger molecules and to predict its physical properties, guiding experimental efforts.

Computational Design of Peptides and Proteins Incorporating this compound

The de novo design of peptides and proteins allows for the creation of novel molecules with specific, predetermined functions. nih.gov Incorporating non-canonical amino acids like this compound is a key strategy in this process. Computational methods are essential for predicting how such substitutions will affect the structure, stability, and function of the resulting peptide.

A primary motivation for using norleucine derivatives in peptide design is to replace oxidation-prone residues like methionine. thermofisher.com The linear, unbranched side chain of norleucine is chemically more robust, which can improve the stability and shelf-life of a peptide therapeutic. The addition of a methyl group on the alpha-carbon, as in this compound, introduces a conformational constraint. This constraint can be exploited by computational designers to force a peptide backbone into a specific secondary structure, such as an α-helix or β-turn, which may be crucial for binding to a biological target. oup.com

Computational frameworks like Rosetta are widely used for designing peptides with non-canonical amino acids, including D-amino acids and N-methylated variants. bakerlab.orgrsc.org These programs can build and evaluate millions of potential peptide sequences and conformations to identify low-energy designs that are likely to be stable and adopt the desired fold. For an amino acid like this compound, the software would model the steric effects of the alpha-methyl group and the D-chirality to predict its impact on the peptide's conformational energy landscape. bakerlab.org

In one study focused on developing inhibitors for New Delhi metallo-β-lactamase 1 (NDM-1), researchers used structure-guided computational methods to design peptide macrocycles containing both L- and D-amino acids. pnas.org Their approach included L-norleucine to make hydrophobic contacts within the enzyme's active site. pnas.orgresearchgate.net While this study did not use this compound specifically, it demonstrates a successful strategy where computational modeling predicted the rank order of experimentally observed inhibitor potency based on the peptide's propensity to favor a binding-competent conformation. pnas.org This same design philosophy could be applied to incorporate this compound to enhance structural stability and target affinity.

| Design Strategy | Rationale | Example Application/Residue | Computational Tool/Method | Reference |

|---|---|---|---|---|

| Oxidation Resistance | Replace chemically labile residues (e.g., Methionine) with stable isosteres. | Norleucine (Nle) | Sequence substitution based on physicochemical properties. | thermofisher.com |

| Conformational Constraint | Introduce sterically hindered residues to enforce a specific backbone geometry. | α-methylated amino acids, Proline | Rosetta, Molecular Dynamics (MD) simulations. | oup.combakerlab.org |

| Protease Resistance & Structural Diversity | Incorporate D-amino acids to create unnatural folds and resist degradation by natural proteases. | D-Alanine, D-Cysteine | Structure-guided computational design, Rosetta. | pnas.org |

| Enhance Hydrophobic Interactions | Utilize non-polar side chains to occupy hydrophobic pockets in a target protein. | L-norleucine, L-2-aminomethyl phenylalanine | Molecular docking and sequence design algorithms. | pnas.orgresearchgate.net |

Ligand-Receptor Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation and conformation of a ligand when bound to a receptor, such as a protein or enzyme. mdpi.com This method is crucial for predicting the binding affinity of molecules like this compound to a potential biological target and understanding the molecular interactions that stabilize the complex. mdpi.comresearchgate.net The process involves generating multiple possible binding poses and then using a scoring function to estimate the binding free energy for each pose. mdpi.comanalchemres.org

A relevant case study involves the structure-activity relationship analysis of the Campylobacter jejuni chemoreceptor Tlp3. mdpi.com Researchers investigated the binding of various hydrophobic amino acids to the Tlp3 ligand-binding domain (LBD). While the study focused on L-amino acids, it included β-methyl-L-norleucine, a structural isomer of 2-methyl-norleucine. The binding affinities were quantified using Isothermal Titration Calorimetry (ITC), which provides experimental validation for computational predictions. mdpi.com

The results showed that Tlp3 LBD binds a range of hydrophobic amino acids with varying affinities. mdpi.com The binding mode for all tested ligands, revealed by X-ray crystallography, was very similar, with the amino acid ligand becoming completely shielded from the solvent upon entering the binding pocket. mdpi.com The study demonstrated that even subtle changes in the ligand's side chain, such as the position of a methyl group, can influence binding affinity. For instance, β-methyl-L-norleucine showed a measurable binding affinity, indicating that the receptor can accommodate methylated side chains. mdpi.com

A similar computational approach could be applied to this compound. A docking simulation would place the molecule into the Tlp3 binding site (or any other target receptor) to predict its binding pose and affinity. The D-chirality and the alpha-methyl group would be key parameters, as they would dictate a different spatial arrangement and interaction profile compared to the L-amino acids studied experimentally. Such a simulation would generate hypotheses about potential interactions (e.g., hydrogen bonds, van der Waals contacts) that could be tested experimentally.

| Ligand | Dissociation Constant (Kd) in µM | Reference |

|---|---|---|

| L-Isoleucine | 86 | mdpi.com |

| L-Leucine | 105 | mdpi.com |

| α-amino-N-valeric acid | 168 | mdpi.com |

| β-methyl-L-norleucine | 294 | mdpi.com |

| 4-methyl-L-isoleucine | 324 | mdpi.com |

| 3-methyl-L-isoleucine | 484 | mdpi.com |

| L-Phenylalanine | 730 | mdpi.com |

| L-Valine | ~400-500 (est.) | mdpi.com |

Prediction of Polymorphic Transitions and Solid-State Behavior in Molecular Crystals

Polymorphism is the ability of a solid material to exist in multiple distinct crystalline forms, each with a different arrangement or conformation of molecules in the crystal lattice. researchgate.net Different polymorphs of a compound can exhibit significantly different physicochemical properties, making the prediction of polymorphic behavior critical. Computational methods can be used to predict the relative stabilities of different crystal structures and the mechanisms of transitions between them.

While specific studies on the polymorphism of this compound are not available, research on the closely related compound DL-norleucine provides a blueprint for how such an investigation would proceed. DL-norleucine is known to exhibit at least two enantiotropic phase transitions between its α, β, and γ forms. researchgate.net A combined computational and experimental study on the low-temperature β ↔ α transition used molecular dynamics (MD) simulations and nudged elastic band calculations to probe the transition mechanism. researchgate.net These simulations suggested that the transition is not a simple diffusionless event but is governed by the cooperative movements of entire bilayers of molecules, overcoming significant energy barriers. researchgate.net

In another example of complex solid-state behavior, researchers described a bifurcated polymorphic transition in a different molecular crystal, where one polymorph (1G) simultaneously transforms into two other distinct forms (1Y and 1G*). windows.netnih.govacs.org This process was driven by a mechanically coupled, cooperative rotation of molecules within the crystal, likened to a three-dimensional gear network. windows.netnih.gov

To predict the solid-state behavior of this compound, computational scientists would employ crystal structure prediction (CSP) algorithms. These methods generate thousands of plausible crystal packing arrangements and calculate their lattice energies using force fields or quantum mechanics. The most stable predicted structures represent potential polymorphs that could be targeted for experimental crystallization. Furthermore, MD simulations at different temperatures could be used to study the dynamics of the crystal lattice and predict the temperatures and mechanisms of polymorphic transitions, similar to the work done on DL-norleucine. researchgate.net

| Compound | Transition | Transition Temperature | Transition Type | Key Finding | Reference |

|---|---|---|---|---|---|

| DL-Norleucine | β ↔ α | Low Temperature | Enantiotropic | Transition proceeds via cooperative movement of bilayers. | researchgate.net |

| DL-Norleucine | α ↔ γ | 390 K (~117 °C) | First-Order, Enantiotropic | Proceeds through nucleation and growth with a propagating transformation front. | researchgate.net |

Emerging Research Avenues and Future Perspectives for 2 Methyl D Norleucine

Biotechnological Production and Metabolic Engineering for Sustainable Supply

The sustainable production of non-canonical amino acids (ncAAs) like 2-methyl-D-norleucine is a critical challenge, as traditional chemical synthesis methods can be costly and environmentally harsh. encyclopedia.pubgoogle.com Metabolic engineering of microorganisms such as Escherichia coli presents a promising, green alternative for the biosynthesis of ncAAs. encyclopedia.pubrsc.org

Research has demonstrated that the biosynthetic pathways for branched-chain amino acids (BCAAs) in E. coli can be repurposed to produce ncAAs like norvaline and norleucine. nih.gov These pathways exhibit enzyme promiscuity, allowing them to act on alternative substrates. nih.gov The synthesis of norleucine, for instance, can occur via the leucine (B10760876) biosynthetic pathway when α-ketobutyrate is used as a starting substrate instead of the canonical α-ketoisovalerate. researchgate.net

A plausible biosynthetic route for this compound could be engineered by leveraging these principles. The strategy would involve diverting metabolic intermediates from central carbon metabolism into a custom pathway. Key steps would likely include:

Precursor Formation : Utilizing an appropriate α-keto acid precursor.

Chain Elongation and Methylation : Employing enzymes from the leucine biosynthesis pathway (encoded by leuABCD genes) for chain elongation, coupled with the action of a specific methyltransferase to add the α-methyl group. researchgate.netnih.gov

Stereospecific Transamination : The final step would involve a transaminase that specifically produces the D-enantiomer. Engineering D-amino acid transaminases (D-ATAs) would be crucial for this stereochemical control.

The development of such microbial cell factories requires a deep understanding of metabolic fluxes and pathway regulation. nih.govd-nb.info Fine-tuning the expression of key enzymes is essential to maximize yield and prevent the accumulation of toxic intermediates. nih.gov

Table 1: Potential Metabolic Engineering Strategy for this compound Production

| Reaction Step | Enzyme Class/Genes | Function | Source of Information |

|---|---|---|---|

| Keto-Acid Elongation | Leucine Biosynthesis Enzymes (LeuABCD) | Extends the carbon chain of a precursor keto-acid. | nih.gov, researchgate.net |

| α-Methylation | Methyltransferase | Adds a methyl group to the α-carbon of the keto-acid intermediate. | Inferred from general metabolic engineering principles. |

Advanced Applications in Targeted Drug Delivery Systems and Bioconjugation

The incorporation of this compound into peptides is a promising strategy for developing next-generation therapeutics. rsc.org Its unique structure can enhance the stability and bioactivity of therapeutic peptides. chemimpex.com The presence of both an α-methyl group and a D-configuration provides significant resistance to degradation by proteases, which typically recognize and cleave L-amino acids. nih.gov This increased proteolytic stability can extend the in-vivo half-life of peptide drugs. nih.gov

In targeted drug delivery, peptides containing this compound can be used to create highly stable and specific targeting ligands. These peptides can be conjugated to nanoparticles, liposomes, or cytotoxic drugs to form advanced drug delivery systems that selectively target diseased cells, such as cancer cells. dovepress.comthno.org The rigid conformation imposed by the α-methyl group can lock the peptide into a bioactive shape, potentially increasing its binding affinity and specificity for its target receptor. google.com

Bioconjugation is the process of chemically linking molecules, at least one of which is a biomolecule, to combine their properties. ru.nl The stability of this compound makes it an excellent component for building blocks used in creating complex bioconjugates like antibody-drug conjugates (ADCs). ucl.ac.uk By replacing natural amino acids at key positions, researchers can improve the pharmacokinetic properties of the entire conjugate. rsc.org

Table 2: Applications of this compound in Therapeutics

| Application Area | Advantage Conferred by this compound | Mechanism | Source of Information |

|---|---|---|---|

| Peptide Drug Development | Enhanced metabolic stability, improved bioavailability. | Resistance to enzymatic degradation due to D-chirality and α-methylation. | nih.gov, chemimpex.com |

| Targeted Drug Delivery | Increased target affinity and specificity. | Conformational rigidity leads to a more defined structure for receptor binding. | google.com, google.com |

| Bioconjugation (e.g., ADCs) | Improved stability of the final conjugate. | The inherent stability of the amino acid is transferred to the larger molecule. | rsc.org, ucl.ac.uk |

Development of Novel Analytical Platforms for Quantitative Analysis in Complex Biological Matrices

The accurate quantification of this compound in complex biological matrices like plasma, urine, or tissue homogenates is essential for pharmacokinetic studies and metabolic research. nih.govnih.gov The chemical diversity and wide concentration ranges of metabolites in these samples present a significant analytical challenge. nih.gov

The primary analytical technique for this purpose is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). creative-proteomics.com This method offers high sensitivity and selectivity, allowing for the detection of low-concentration analytes in intricate samples. Advanced chromatographic techniques such as Ultra-High Performance Liquid Chromatography (UHPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) provide the exceptional resolving power needed to separate this compound from its isomers and other closely related compounds. creative-proteomics.comnih.gov

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool, but it typically requires a derivatization step to convert the non-volatile amino acid into a more volatile form suitable for analysis. creative-proteomics.comuspceu.es For all chromatographic methods, robust sample preparation, involving steps like protein precipitation and solid-phase extraction, is critical to remove interfering substances. nih.govcreative-proteomics.com The development of a validated analytical method would require the use of an internal standard, preferably an isotopically labeled version of this compound, to correct for matrix effects and ensure accurate quantification.

Table 3: Comparison of Analytical Platforms for this compound Analysis

| Platform | Key Features | Strengths | Limitations | Source of Information |

|---|---|---|---|---|

| UHPLC-MS/MS | High-resolution separation with sensitive and specific mass detection. | Gold standard for quantifying small molecules in complex matrices; high throughput. | High instrument cost; potential for matrix effects. | nih.gov, google.com |

| GC-MS | Separation of volatile compounds. | Excellent resolution for small, volatile derivatives; high sensitivity. | Requires derivatization; not suitable for thermally unstable compounds. | creative-proteomics.com, uspceu.es |

| HILIC-MS | Separation of polar and hydrophilic compounds. | Excellent for resolving polar metabolites like underivatized amino acids. | Can have longer equilibration times compared to reversed-phase LC. | creative-proteomics.com, nih.gov |

Integration into Synthetic Biology for Engineered Biological Pathways and Organisms

Synthetic biology aims to design and construct new biological parts, devices, and systems, or to redesign existing, natural biological systems for useful purposes. The integration of this compound into this field opens up possibilities for creating engineered pathways and organisms with novel functions. rsc.org

As discussed in the context of biotechnological production, synthetic biology tools are central to creating microbial strains that can efficiently synthesize this compound. encyclopedia.pub This involves the rational design of metabolic pathways by introducing genes from different organisms, tuning gene expression with engineered promoters, and deleting competing pathways to channel metabolic flux towards the desired product. nih.govnih.gov

Beyond production, a more advanced application involves the site-specific incorporation of this compound into proteins using genetic code expansion. This technology allows for the addition of ncAAs to the genetic code of an organism, enabling their insertion into a growing polypeptide chain during translation. rsc.orgresearchgate.net By incorporating this compound into enzymes or structural proteins, scientists could create novel biocatalysts with enhanced stability or altered substrate specificity, or engineer proteins with new functions for applications in medicine and biotechnology. nih.gov This approach allows for the precise reprogramming of natural proteins to endow them with new chemical and physical properties. rsc.org

Exploration of Interdisciplinary Roles in Materials Science and Nanotechnology

The unique chemical properties of this compound make it an attractive building block for the bottom-up design of novel biomaterials and nanostructures. Peptides designed with specific sequences of canonical and non-canonical amino acids can self-assemble into highly ordered structures such as nanofibers, hydrogels, and nanotubes. google.com